3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of tetrahydroquinoline, a bicyclic compound that consists of a benzene ring fused to a piperidine ring
Mechanism of Action
Target of Action
Mode of Action
It is likely that it interacts with its targets to modulate intracellular signaling pathways. This interaction could result in changes in cellular function and response.
Biochemical Pathways
Similar compounds have been shown to modulate intracellular signaling pathways, which could have downstream effects on various cellular processes.
Result of Action
Biochemical Analysis
Biochemical Properties
Tetrahydroquinoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . The hydroxyl group at the 8-position can be introduced through subsequent functionalization steps, such as hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction and subsequent functionalization steps to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with neuroprotective activity.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8-position and methyl group at the 3-position differentiate it from other tetrahydroquinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-4,7,11-12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZDBNLDVLDFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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